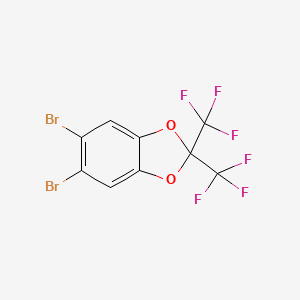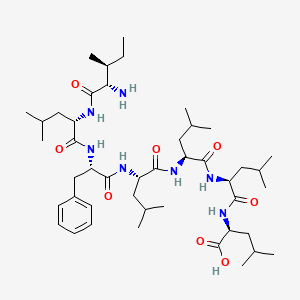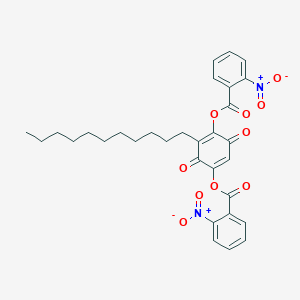
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a dimethoxyphenyl group, a fluorobenzyl group, and an octahydroisoquinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3-fluorobenzylamine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the isoquinoline core.
Hydrogenation: The isoquinoline core is then hydrogenated to form the octahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents used in the reactions are carefully selected to ensure efficient production.
化学反应分析
Types of Reactions
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-2-(3-chlorobenzyl)octahydroisoquinolin-4a(2H)-ol
- 1-(2,4-dimethoxyphenyl)-2-(3-bromobenzyl)octahydroisoquinolin-4a(2H)-ol
- 1-(2,4-dimethoxyphenyl)-2-(3-methylbenzyl)octahydroisoquinolin-4a(2H)-ol
Uniqueness
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
属性
分子式 |
C24H30FNO3 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
1-(2,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C24H30FNO3/c1-28-19-9-10-20(22(15-19)29-2)23-21-8-3-4-11-24(21,27)12-13-26(23)16-17-6-5-7-18(25)14-17/h5-7,9-10,14-15,21,23,27H,3-4,8,11-13,16H2,1-2H3 |
InChI 键 |
FAACTDGNFHHGQS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2C3CCCCC3(CCN2CC4=CC(=CC=C4)F)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)

![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)

![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)

![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)

![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
